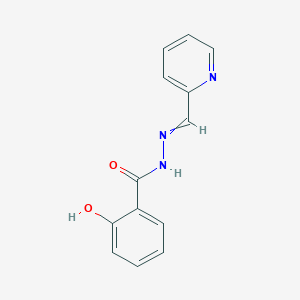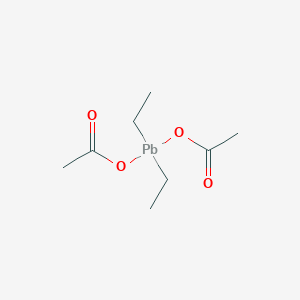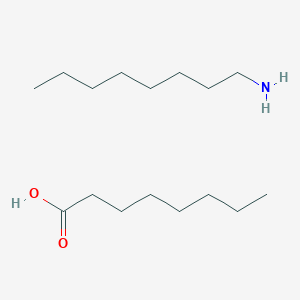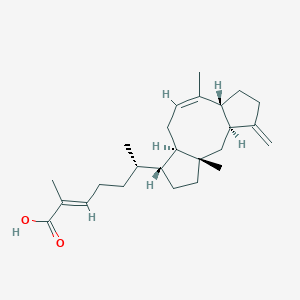
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide, also known as HPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMBA is a synthetic organic compound that belongs to the class of benzamides and is commonly used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are essential for the growth and division of cancer cells.
Biochemische Und Physiologische Effekte
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in lab experiments is its high purity and stability. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research. One potential area of research is the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in these areas.
In conclusion, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research, including the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is in the field of cancer research. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
CAS-Nummer |
18176-38-0 |
|---|---|
Produktname |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18) |
InChI-Schlüssel |
DLWUZZMMXCRNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)



